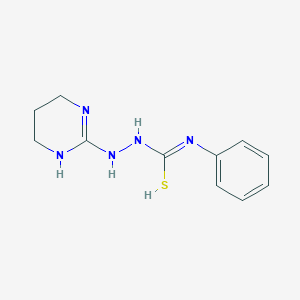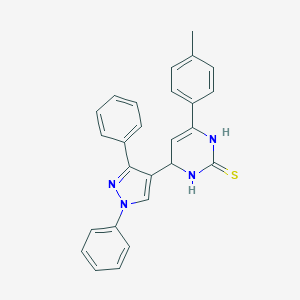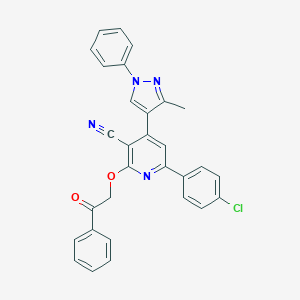![molecular formula C25H19ClN2O5 B292905 14-[2-(4-chlorophenyl)-2-oxoethyl]-11-ethyl-15-methyl-8,18-dioxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,12(17),15-hexaene-9,13-dione](/img/structure/B292905.png)
14-[2-(4-chlorophenyl)-2-oxoethyl]-11-ethyl-15-methyl-8,18-dioxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,12(17),15-hexaene-9,13-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[2-(4-chlorophenyl)-2-oxoethyl]-7-ethyl-10-methyl-7,9-dihydro-6H,8H-chromeno[3’,4’:5,6]pyrano[2,3-d]pyrimidine-6,8-dione is a complex organic compound belonging to the class of pyrano[2,3-d]pyrimidines
Preparation Methods
The synthesis of 9-[2-(4-chlorophenyl)-2-oxoethyl]-7-ethyl-10-methyl-7,9-dihydro-6H,8H-chromeno[3’,4’:5,6]pyrano[2,3-d]pyrimidine-6,8-dione typically involves multi-step reactions starting from 4-hydroxycoumarin . The synthetic route includes:
Condensation Reaction: 2-amino-4-(4’-chlorophenyl)-3-cyano-4H,5H-pyranobenzopyran-5-one is condensed with triethyl orthoformate in acetic anhydride at reflux to form 4-(4’-chlorophenyl)-3-cyano-2-ethoxymethyleneamino-4H,5H-pyranobenzopyran-5-one.
Hydrazinolysis: The intermediate is then subjected to hydrazinolysis in ethanol at room temperature to yield 9-amino-7-(4’-chlorophenyl)-8,9-dihydro-8-imino-6H,7H-benzopyrano[3’,4’:5,6]pyrano[2,3-d]pyrimidine-6-one.
Chemical Reactions Analysis
9-[2-(4-chlorophenyl)-2-oxoethyl]-7-ethyl-10-methyl-7,9-dihydro-6H,8H-chromeno[3’,4’:5,6]pyrano[2,3-d]pyrimidine-6,8-dione undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Medicinal Chemistry: It exhibits antimicrobial, anti-inflammatory, and analgesic activities.
Biological Studies: The compound is used in studies related to central nervous system stimulation and hypotensive effects.
Industrial Applications: It is explored for its potential use in the synthesis of other heterocyclic compounds with pharmacological activities.
Mechanism of Action
The mechanism of action of 9-[2-(4-chlorophenyl)-2-oxoethyl]-7-ethyl-10-methyl-7,9-dihydro-6H,8H-chromeno[3’,4’:5,6]pyrano[2,3-d]pyrimidine-6,8-dione involves interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar compounds include:
Pyrano[2,3-d]pyrimidine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Triazolo[1,5-c]pyrimidines: These derivatives also show antimicrobial and anti-inflammatory properties.
Pyrimido[1,6-b][1,2,4]triazines: Known for their pharmacological activities, these compounds are structurally related and have similar applications.
Properties
Molecular Formula |
C25H19ClN2O5 |
|---|---|
Molecular Weight |
462.9 g/mol |
IUPAC Name |
14-[2-(4-chlorophenyl)-2-oxoethyl]-11-ethyl-15-methyl-8,18-dioxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,12(17),15-hexaene-9,13-dione |
InChI |
InChI=1S/C25H19ClN2O5/c1-3-16-20-22(17-6-4-5-7-19(17)32-25(20)31)33-23-21(16)24(30)28(13(2)27-23)12-18(29)14-8-10-15(26)11-9-14/h4-11,16H,3,12H2,1-2H3 |
InChI Key |
ORELVNWQDXOCPV-UHFFFAOYSA-N |
SMILES |
CCC1C2=C(C3=CC=CC=C3OC2=O)OC4=C1C(=O)N(C(=N4)C)CC(=O)C5=CC=C(C=C5)Cl |
Canonical SMILES |
CCC1C2=C(C3=CC=CC=C3OC2=O)OC4=C1C(=O)N(C(=N4)C)CC(=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl ether](/img/structure/B292822.png)
![Ethyl 2-{[(2,4-dichloroanilino)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B292823.png)

![4-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B292827.png)
![4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-phenyl-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B292829.png)

![Diethyl 2-[(anilinocarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3,4-dicarboxylate](/img/structure/B292832.png)
![N-(3-chlorophenyl)-2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]hydrazinecarboxamide](/img/structure/B292834.png)
![2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]-N-(4-methylphenyl)hydrazinecarboxamide](/img/structure/B292835.png)
![6-Acetyl-5-hydroxy-1,3-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B292837.png)
![1-(4-chlorophenyl)-2-(1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)ethanone](/img/structure/B292838.png)
![8-Acetyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl 4-fluorobenzyl sulfide](/img/structure/B292839.png)
![8-(4-Chlorobenzoyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl methyl sulfide](/img/structure/B292840.png)

